molecular formula C18H16O5 B7752049 2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B7752049
M. Wt: 312.3 g/mol
InChI Key: RKEZNYNYIJIQDT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

The synthesis of 2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves several steps. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-phenoxyethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Similar compounds to 2-Phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific phenoxyethyl substitution, which can impart different chemical and biological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

2-phenoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-12-17(15-11-13(19)7-8-16(15)23-12)18(20)22-10-9-21-14-5-3-2-4-6-14/h2-8,11,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEZNYNYIJIQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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